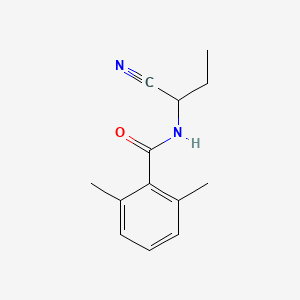

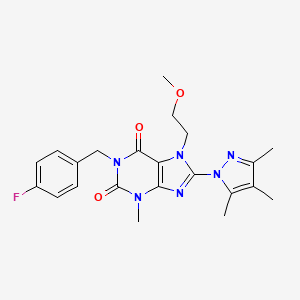

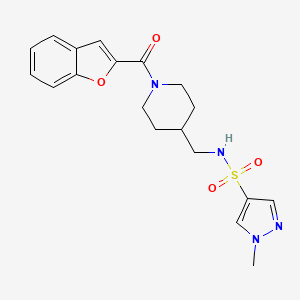

![molecular formula C20H24N2O6S2 B2761524 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946226-74-0](/img/structure/B2761524.png)

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’re asking about seems to be a sulfonamide derivative. Sulfonamides are a group of compounds known for their wide range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They are often used in the treatment of various diseases like diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Molecular Structure Analysis

The compound contains a 1,4-dioxin ring, which is a heterocyclic, organic, non-aromatic compound . It also contains a sulfonamide group, which is an organo-sulfur compound containing the -SO2NH2 group .Physical And Chemical Properties Analysis

1,4-Dioxin is a colorless liquid that is completely miscible in water . It’s unstable at elevated temperatures and pressures and is potentially explosive if exposed to such conditions . The properties of the sulfonamide part of the compound would depend on its specific structure .Scientific Research Applications

Pharmacological Applications

Sulfonamide derivatives, including those based on 1,4-benzodioxane, have been synthesized and evaluated for their potential pharmacological activities. These compounds have demonstrated varying levels of activity against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). Specifically, some derivatives showed moderate activity against BChE and AChE, while exhibiting promising activity against LOX. These findings suggest potential applications in the treatment of diseases related to enzyme dysfunction, such as Alzheimer's disease or inflammatory conditions (Irshad, 2018).

Chemical Synthesis and Methodology

In chemical synthesis, N-sulfonyl derivatives have been prepared using innovative methods, such as the use of Preyssler heteropolyacid as a catalyst for the preparation of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines. This method highlights the versatility and efficiency of using such catalysts in synthesizing complex organic molecules, opening avenues for the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Romanelli et al., 2010).

Anticancer Research

Aromatic sulfonamides containing a condensed piperidine moiety have been investigated for their oxidative stress-inducing anticancer properties. Some compounds in this category have shown to induce oxidative stress and glutathione depletion in cancer cells, leading to cytotoxic effects in various cancer cell lines. This research underscores the potential of sulfonamide derivatives in the development of new anticancer therapies (Madácsi et al., 2013).

Molecular Docking and Computational Studies

Molecular docking studies have been utilized to understand the interaction between sulfonamide derivatives and target enzymes. These computational studies provide insights into the molecular basis of the inhibitory activity of sulfonamide compounds against specific enzymes, facilitating the design and optimization of more effective and selective inhibitors for therapeutic applications (Irshad et al., 2016).

Environmental Applications

Sulfonamide antibiotics, related in structure to the compound of interest, have been studied for their persistence in the environment and the development of antibiotic resistance. Research into the biodegradation pathways of sulfonamides has revealed novel microbial strategies for the elimination of these compounds, highlighting the importance of understanding the environmental impact and degradation mechanisms of sulfonamide-based drugs (Ricken et al., 2013).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S2/c1-2-12-29(23,24)22-9-3-4-15-5-6-16(13-18(15)22)21-30(25,26)17-7-8-19-20(14-17)28-11-10-27-19/h5-8,13-14,21H,2-4,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFHIEWESIRWFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

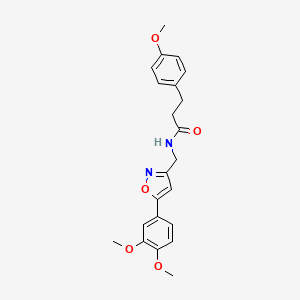

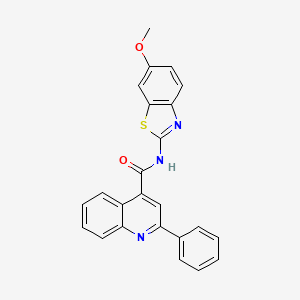

![Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2761448.png)

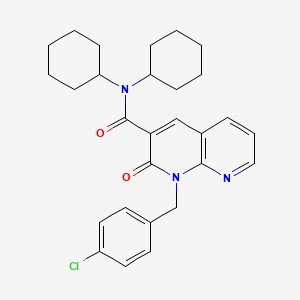

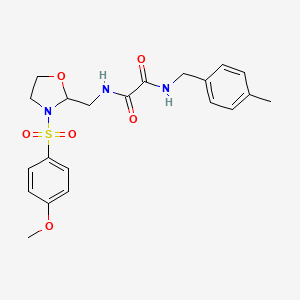

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B2761453.png)

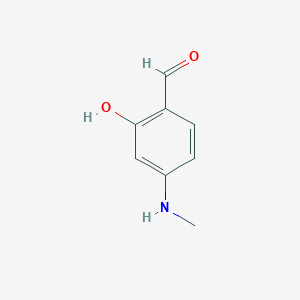

![N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide](/img/structure/B2761455.png)

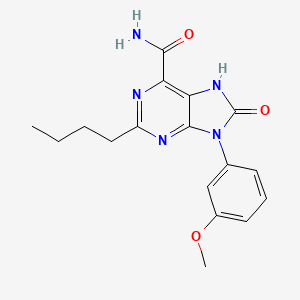

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}propanamide](/img/structure/B2761459.png)

![2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2761460.png)